2-Acetyl-3-methylpyrazine

Description

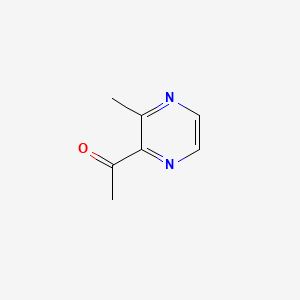

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNOTZOHYZZWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066932 | |

| Record name | 1-(3-Methylpyrazinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.00 to 266.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.105-1.114 | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23787-80-6 | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23787-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-methyl-2-pyrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Methylpyrazinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylpyrazinyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U5TEW2Y2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Roasty Aroma: A Technical Guide to 2-Acetyl-3-methylpyrazine in Foods

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Acetyl-3-methylpyrazine is a potent aroma compound renowned for its characteristic nutty, roasted, and popcorn-like scent. As a key component of the Maillard reaction, this heterocyclic compound significantly contributes to the desirable flavor profiles of a wide array of thermally processed foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, details the analytical methodologies for its quantification, and elucidates its formation pathway.

Quantitative Occurrence of this compound in Foods

The concentration of this compound varies significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present. The following table summarizes the quantitative data for this compound found in several common food products.

| Food Product | Concentration Range | Analytical Method |

| Roasted Coffee Beans | 150.5 ng/g[1] | SIDA-HS-SPME-GC-MS |

| White Bread Crust | 45.2 ng/g[1] | SIDA-HS-SPME-GC-MS |

| Popcorn | 85.7 ng/g[1] | SIDA-HS-SPME-GC-MS |

| Roasted Peanuts | Not explicitly quantified, but a major contributor to aroma | GC-MS |

| Meat Products | Used as a flavoring agent at levels up to 2 ppm[2] | Not specified |

| Snack Foods | Used as a flavoring agent at levels up to 0.25 ppm[2] | Not specified |

Formation Pathway of this compound

This compound is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key pathway involves the Strecker degradation of specific amino acids in the presence of α-dicarbonyl compounds.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires sensitive and specific analytical techniques. The gold standard method is Stable Isotope Dilution Analysis (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Detailed Methodology: SIDA-HS-SPME-GC-MS

1. Sample Preparation:

-

Homogenization: Solid food samples (e.g., roasted coffee beans, bread crust) are cryogenically ground to a fine, homogenous powder to ensure representative sampling and efficient extraction.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as this compound-d3, is added to a precisely weighed aliquot of the homogenized sample. This is crucial for accurate quantification as it corrects for any analyte loss during sample preparation and analysis.[4]

-

Matrix Modification: For solid samples, a specific volume of distilled water is added to create a slurry. For liquid samples, a salt (e.g., sodium chloride) may be added to increase the volatility of the analyte.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial containing the prepared sample is sealed and incubated at a controlled temperature (e.g., 60°C) to allow the volatile compounds, including this compound, to partition into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermal Desorption: The SPME fiber is retracted and immediately inserted into the hot injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

-

Chromatographic Separation: The analytes are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a DB-WAX capillary column). A typical temperature program involves an initial hold at a low temperature, followed by a gradual ramp to a higher temperature to elute all compounds of interest.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its deuterated internal standard.

4. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of this compound in the food sample is then determined by comparing its peak area ratio to the calibration curve.

Conclusion

This compound is a critical flavor compound that defines the desirable roasted and nutty notes in many staple foods. Its formation via the Maillard reaction is a complex process that is influenced by various factors. The accurate quantification of this potent odorant is essential for quality control, flavor optimization, and a deeper understanding of food chemistry. The methodologies outlined in this guide provide a robust framework for researchers and scientists to investigate the natural occurrence and formation of this compound in diverse food systems.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-acetyl-3-methyl pyrazine, 23787-80-6 [thegoodscentscompany.com]

- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Sensory Threshold of 2-Acetyl-3-methylpyrazine in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory threshold of 2-Acetyl-3-methylpyrazine in water. It is designed to be a valuable resource for professionals in research, science, and drug development who are working with this potent aroma compound. This document summarizes the available quantitative data, details relevant experimental protocols for sensory analysis, and illustrates the known signaling pathway for pyrazine (B50134) perception.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound known for its significant contribution to the desirable roasted, nutty, and popcorn-like aromas and tastes in a wide variety of foods and beverages. As a member of the pyrazine family, it is a key flavor constituent in products that undergo thermal processing, such as baked goods, roasted nuts, and coffee. Its potent and characteristic flavor profile also lends itself to applications in the pharmaceutical industry for taste-masking and enhancing the palatability of drug formulations. Understanding the sensory threshold of this compound is crucial for its effective application in product development and formulation.

Quantitative Sensory Threshold Data

| Compound | Type of Threshold | Medium | Threshold Value (ppb) | Reference(s) |

| 2-Acetylpyrazine | Odor | Water | 62 | [1] |

| 2-Acetyl-3-ethylpyrazine | Odor | Water | ~1000 | [1] |

| 2-Acetyl-3-ethylpyrazine | Taste | Water | 10 | [1] |

It is important to note that sensory thresholds are not fixed values and can be influenced by various factors, including the purity of the compound, the temperature of the medium, and the sensitivity of the sensory panelists.[2]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of sensory science, providing essential data for flavor and fragrance applications. The following protocols are based on established methodologies for determining detection and recognition thresholds.

ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This standard practice is a widely accepted method for determining sensory thresholds.

Objective: To determine the detection threshold of this compound in water using a three-alternative forced-choice (3-AFC) ascending concentration series.

Materials:

-

This compound: High purity (≥98%)

-

Water: Odor-free, deionized, or spring water

-

Glassware: Odor-free glass flasks and sample cups

-

Panelists: A panel of 15-30 trained sensory assessors

Procedure:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific nutty and roasted aroma of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in water. A series of dilutions is then made, typically in descending order of concentration with a dilution factor of two or three.

-

Presentation: For each panelist, a series of triangle tests is presented. In each test, the panelist receives three samples: two are blanks (water), and one contains the odorant at a specific concentration. The position of the odd sample is randomized.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. The test proceeds from lower to higher concentrations.

-

Threshold Calculation: The individual threshold is the geometric mean of the last concentration missed and the first concentration at which a correct identification is made. The group threshold is the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a mixture.

Objective: To determine the odor activity of this compound.

Procedure:

-

Sample Injection: A solution of this compound is injected into a gas chromatograph.

-

Separation: The compound is separated from the solvent and any impurities on a capillary column.

-

Effluent Splitting: At the column outlet, the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

-

Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time and description of any detected odors.

Signaling Pathway for Pyrazine Perception

The perception of pyrazines, including this compound, is initiated by the interaction of the odorant molecule with specific olfactory receptors in the nasal cavity.

The nutty and roasted aroma of pyrazines is primarily detected by olfactory receptors. Research has identified a specific G-protein coupled receptor (GPCR), OR5K1, as being highly responsive to pyrazines.[3] The binding of a pyrazine molecule to this receptor initiates an intracellular signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain and perceived as a distinct aroma.

Caption: Olfactory signaling pathway for pyrazine perception.

Conclusion

While a specific sensory threshold for this compound in water remains to be definitively established in publicly available literature, the data on related compounds and the well-documented methodologies for sensory analysis provide a strong foundation for researchers. The nutty and roasted characteristics of this pyrazine are perceived through a specific olfactory receptor, highlighting the intricate molecular mechanisms underlying flavor perception. Further research is warranted to quantify the precise detection and recognition thresholds of this compound in water to aid in its precise application across the food, beverage, and pharmaceutical industries.

References

Chemical and physical properties of 2-Acetyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Acetyl-3-methylpyrazine. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who are interested in this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that is recognized for its strong nutty, roasted, and popcorn-like aroma.[1][2] It is a key component in the flavor and fragrance industry and also serves as an important intermediate in organic synthesis.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Odor | Nutty, roasted, popcorn-like | [1][2][3] |

| Molecular Formula | C₇H₈N₂O | [3][6] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| Boiling Point | 195 - 198 °C at 760 mmHg; 90 °C at 20 mmHg | [3][7] |

| Melting Point | Approximately -21 °C | [3] |

| Density | 1.056 - 1.114 g/mL at 25 °C | [3][4][5] |

| Refractive Index | 1.521 - 1.523 at 20 °C | [4][5] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol (B145695) and diethyl ether. | [3][4] |

| Flash Point | 81 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Reference |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 43; m/z 2nd Highest: 136 | [4] |

| Infrared (IR) Spectroscopy | Data available from NIST/EPA Gas-Phase Infrared Database. | [8] |

| Raman Spectroscopy | Data available. | [4] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the oxidation of 2-ethyl-3-methylpyrazine (B101031).

Experimental Protocol: Oxidation of 2-Ethyl-3-methylpyrazine

This protocol is based on the oxidation of 2-ethyl-3-methylpyrazine using an oxidizing agent such as peracetic acid or sodium dichromate.[1][9]

-

Materials:

-

2-Ethyl-3-methylpyrazine

-

Oxidizing agent (e.g., 40% peracetic acid)[1]

-

Solvent (e.g., acetic acid)[1]

-

Diethyl ether

-

Magnesium sulfate (B86663)

-

-

Procedure:

-

A solution of 2-ethyl-3-methylpyrazine in a suitable solvent is prepared in a reaction flask equipped with a stirrer, thermometer, and reflux condenser.[1]

-

The oxidizing agent is added dropwise to the solution while maintaining a specific reaction temperature (e.g., 75°C).[1]

-

After the addition is complete, the reaction mixture is stirred for an additional period at the same or a slightly elevated temperature.[1]

-

The solvent is removed under reduced pressure.[1]

-

The crude product is purified, for example, by fractional distillation under vacuum.[1]

-

Further purification can be achieved by dissolving the product in diethyl ether, filtering, and removing the solvent. The resulting concentrate is then dissolved in hexane, washed with water, and the hexane layer is dried over magnesium sulfate before the final removal of the solvent.[1]

-

A greener synthesis approach has also been explored using peroxide as the oxidant and a catalyst, which offers the advantage of milder reaction conditions and reduced toxic waste.[9] Another method involves the use of a Grignard reagent.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (23787-80-6) | Trusted Bulk Distri [chemicalbull.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Food Flavor Chemicals [pipzine-chem.com]

- 4. This compound | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-acetyl-3-methyl pyrazine, 23787-80-6 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 23787-80-6 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

Olfactory Perception of 2-Acetyl-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-3-methylpyrazine is a potent aroma compound belonging to the pyrazine (B50134) family, characterized by its distinct nutty and roasted olfactory profile. This technical guide provides an in-depth overview of the current scientific understanding of its olfactory perception. Key quantitative data, including its interaction with the human olfactory receptor OR5K1, are presented. Detailed experimental methodologies for sensory analysis and instrumental characterization are outlined to support further research and application in the fields of flavor science, neuroscience, and drug development.

Introduction

This compound is a heterocyclic aromatic organic compound that plays a significant role in the flavor and fragrance industry.[1][2] Its characteristic nutty, roasted, and in some contexts, popcorn-like aroma contributes to the sensory profile of a wide variety of food products, particularly those that undergo thermal processing such as baked goods, roasted nuts, and coffee.[1][2][3] Understanding the mechanisms of its perception is crucial for its effective application and for the development of novel flavor profiles and potential therapeutic agents targeting the olfactory system.

This guide summarizes the key quantitative data related to the olfactory perception of this compound, details the experimental protocols for its analysis, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on Olfactory Perception

The perception of this compound is a complex process influenced by its concentration and interaction with specific olfactory receptors. The following table summarizes the available quantitative data.

| Parameter | Value | Matrix/Condition | Reference |

| EC50 for OR5K1 | 531.22 ± 27.59 µM | in vitro cell-based luminescence assay | [3] |

| Odor Description | Nutty, Roasted, Popcorn-like, Vegetable | - | [1] |

Note: While this compound is recognized for its potent aroma, specific odor detection and recognition thresholds in standard matrices like water and air are not consistently reported in publicly available literature. One study noted it as a "sub-threshold" pyrazine in Soy Sauce Aroma Type Baijiu, where it contributes to the overall roasted aroma through synergistic effects with other pyrazines.[4]

Olfactory Receptor Interaction

The primary human olfactory receptor responsible for the detection of a range of pyrazines, including this compound, has been identified as OR5K1.[5][6] This receptor is a G-protein coupled receptor (GPCR) that, upon binding with an odorant, initiates a signaling cascade resulting in the perception of smell.

Olfactory Signaling Pathway

The binding of this compound to OR5K1 triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory receptor neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.

Experimental Protocols

Sensory Analysis: 3-Alternative Forced-Choice (3-AFC) for Odor Threshold Determination

The 3-AFC method is a standardized protocol for determining the detection threshold of an odorant.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a human sensory panel.

Materials:

-

This compound standard

-

Odor-free water or air (depending on the matrix)

-

A series of dilutions of the standard in the chosen matrix

-

Odor-free sample presentation vessels (e.g., glass sniffing bottles)

-

A panel of trained sensory assessors

Procedure:

-

Panelist Selection and Training: Select panelists based on their ability to detect and describe nutty and roasted aromas. Train them on the 3-AFC procedure.

-

Sample Preparation: Prepare a series of ascending concentrations of this compound in the chosen matrix. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).

-

Presentation: In each trial, present the panelist with three samples: two blanks (matrix only) and one containing the odorant at a specific concentration. The position of the odorant-containing sample should be randomized.

-

Evaluation: The panelist is instructed to sniff each sample and identify the one that is different from the other two.

-

Ascending Series: Start with a concentration below the expected threshold and increase the concentration in subsequent trials until the panelist can correctly identify the odorant-containing sample in a predetermined number of consecutive trials.

-

Data Analysis: The individual threshold is typically calculated as the geometric mean of the last concentration at which the panelist failed to detect the odorant and the first concentration at which they correctly detected it. The group threshold is the geometric mean of the individual thresholds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its aroma.

Objective: To separate and identify the aroma-active compounds, including this compound, in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

-

Olfactometry port (sniffing port)

-

Capillary column suitable for flavor analysis (e.g., DB-WAX, FFAP)

Procedure:

-

Sample Preparation: Extract the volatile compounds from the sample matrix using techniques such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

-

GC Separation: Inject the extract into the GC. The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split between the detector (FID or MS) and the sniffing port.

-

Olfactory Evaluation: A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time, odor quality, and intensity of each detected aroma.

-

Compound Identification: The data from the detector (a chromatogram from the FID or a mass spectrum from the MS) is correlated with the olfactory data. The compound eluting at the same retention time as a perceived nutty/roasted aroma can be identified as this compound by comparing its mass spectrum and retention index with that of an authentic standard.

Conclusion

This compound is a key contributor to the nutty and roasted aromas characteristic of many food products. Its perception is mediated, at least in part, by the olfactory receptor OR5K1. While a significant body of research exists on pyrazines as a class, further studies are needed to establish definitive odor detection and recognition thresholds for this compound in various matrices. The experimental protocols detailed in this guide provide a framework for conducting such research, which will be invaluable for the continued development of flavorful and appealing products in the food and beverage industry, as well as for advancing our understanding of the molecular basis of olfaction for potential applications in drug development.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Food Flavor Chemicals [pipzine-chem.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-acetyl-3,5(or 6)-dimethyl pyrazine, 72797-17-2 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

A Technical Guide to the Precursors for 2-Acetyl-3-methylpyrazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core precursors and synthetic pathways for 2-acetyl-3-methylpyrazine, a key compound in flavor and fragrance chemistry, as well as a potential building block in pharmaceutical development. This document details various synthetic methodologies, including chemical synthesis and formation via the Maillard reaction, presenting quantitative data, experimental protocols, and reaction pathways to facilitate research and development.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, most notably through the oxidation of 2-ethyl-3-methylpyrazine. This section details the precursors, reaction conditions, and yields for these methods.

Oxidation of 2-Ethyl-3-methylpyrazine

A common and effective method for the synthesis of this compound involves the oxidation of its precursor, 2-ethyl-3-methylpyrazine. Various oxidizing agents can be employed, with recent developments focusing on greener and more efficient catalytic systems.

Table 1: Quantitative Data for the Oxidation of 2-Ethyl-3-methylpyrazine

| Precursor | Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Yield/Selectivity | Reference |

| 2-Ethyl-3-methylpyrazine | N-Bromosuccinimide (NBS) followed by oxidation | Carbon Tetrachloride | Reflux | Not specified | [1] |

| 2-Ethyl-3-methylpyrazine | Sodium Chromate | Not specified | Not specified | Not specified | [1] |

| 2-Ethyl-3-methylpyrazine | Peroxide, Catalyst, and Ligand | Not specified | Gentle and simple | Selectivity >90% | [1] |

This protocol is based on a greener synthetic approach utilizing a peroxide as the oxidizing agent in the presence of a catalyst.[1]

Materials and Equipment:

-

2-Ethyl-3-methylpyrazine

-

Peroxide (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

-

Catalyst and ligand system (specifics to be determined based on the chosen literature method)

-

Reaction vessel with stirring and temperature control

-

Extraction and purification apparatus (e.g., separatory funnel, distillation setup)

Procedure:

-

To a reaction vessel, add 2-ethyl-3-methylpyrazine, the solvent, the catalyst, and the ligand.

-

With stirring, slowly add the peroxide to the reaction mixture while maintaining the desired temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).

-

Upon completion, quench the reaction and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or chromatography to obtain this compound.

Formation of this compound via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of a wide array of flavor compounds, including this compound, in thermally processed foods. The structure of the pyrazine (B50134) is dependent on the specific amino acid and sugar precursors.

Key Precursors in the Maillard Reaction

The formation of this compound through the Maillard reaction involves the interaction of specific amino acids and reducing sugars. The amino acid provides the nitrogen atoms for the pyrazine ring and can also contribute to the side-chain substitutions. The reducing sugar provides the carbon backbone.

-

Amino Acid Precursors: Amino acids such as proline and threonine are known to be effective precursors for the formation of various alkylpyrazines. L-threonine, in particular, can serve as a source of aminoacetone, a key intermediate in pyrazine synthesis.

-

Reducing Sugar Precursors: Glucose and fructose (B13574) are common reducing sugars that participate in the Maillard reaction, leading to the formation of dicarbonyl intermediates necessary for pyrazine ring formation.

While the formation of this compound in Maillard reaction model systems is established, specific quantitative yield data from various precursor combinations is not extensively reported in the available literature. The yield is highly dependent on factors such as temperature, pH, water activity, and the molar ratio of the reactants.

Proposed Signaling Pathway for this compound Formation

The formation of this compound in the Maillard reaction is a complex process involving multiple steps, including the Strecker degradation of amino acids. A plausible mechanism involves the condensation of α-aminocarbonyl intermediates.

Caption: Proposed Maillard reaction pathway for this compound.

This protocol outlines a general procedure for studying the formation of this compound in a model system.

Materials and Equipment:

-

Amino acid (e.g., L-proline, L-threonine)

-

Reducing sugar (e.g., D-glucose)

-

Phosphate (B84403) buffer (to control pH)

-

Reaction vials (pressure-resistant)

-

Heating block or oven

-

Analytical instrumentation (GC-MS with headspace or SPME)

Procedure:

-

Prepare aqueous solutions of the selected amino acid and reducing sugar in a phosphate buffer of the desired pH.

-

Mix the solutions in a reaction vial in the desired molar ratio.

-

Seal the vials tightly.

-

Heat the vials at a specific temperature (e.g., 120-180°C) for a defined period.

-

After cooling, analyze the volatile compounds in the headspace of the vial using SPME-GC-MS or by direct headspace injection.

-

Identify and quantify this compound using an appropriate internal or external standard.

Synthesis via Grignard Reagent

An alternative chemical synthesis route for acetylpyrazines involves the use of a Grignard reagent. This method is particularly useful for introducing the acetyl group to the pyrazine ring.

Grignard Reaction with 2-Cyanopyrazine

This method utilizes the reaction of a methylmagnesium halide (a Grignard reagent) with 2-cyanopyrazine.

Table 2: Quantitative Data for the Grignard Synthesis of 2-Acetylpyrazine

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 2-Cyanopyrazine | Methylmagnesium Chloride | Monovalent Copper Salt | Tetrahydrofuran/Toluene | Reflux and condensation, followed by hydrolysis | 69% | [2] |

The following is a generalized protocol based on patent literature for the synthesis of 2-acetylpyrazine, which can be adapted for this compound with the appropriate starting material (2-cyano-3-methylpyrazine).

Materials and Equipment:

-

2-Cyanopyrazine

-

Magnesium turnings

-

Methyl halide (e.g., methyl chloride)

-

Anhydrous polar solvent (e.g., tetrahydrofuran, ether)

-

Catalyst (e.g., a monovalent copper salt)

-

Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

-

Apparatus for reflux, distillation, and extraction

Procedure:

-

Preparation of the Grignard Reagent: In a dry, inert atmosphere, react magnesium turnings with a methyl halide in an anhydrous polar solvent to form methylmagnesium halide.

-

Grignard Reaction: To a solution of 2-cyanopyrazine and the catalyst in an appropriate solvent, slowly add the prepared Grignard reagent at a controlled temperature.

-

Allow the reaction to proceed, often under reflux, until completion.

-

Hydrolysis: Carefully quench the reaction mixture with an aqueous acid solution to hydrolyze the intermediate.

-

Extraction and Purification: Extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization or distillation to yield 2-acetylpyrazine.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound.

Caption: General workflow for chemical synthesis.

Caption: Workflow for Maillard reaction analysis.

References

The Pivotal Role of 2-Acetyl-3-methylpyrazine in Shaping Food Flavor Profiles: A Technical Guide

An in-depth exploration of the chemical characteristics, natural occurrence, formation pathways, and analytical methodologies for 2-Acetyl-3-methylpyrazine, a key contributor to the desirable roasted, nutty, and savory notes in a wide array of food products.

Introduction

This compound is a vital volatile flavor compound that significantly influences the sensory perception of many thermally processed foods.[1] Belonging to the class of pyrazines, it is renowned for its potent and characteristic aroma, often described as roasted, nutty, and reminiscent of popcorn and freshly baked bread.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental aspects of this compound, from its chemical and sensory properties to its formation during the Maillard reaction and the analytical techniques employed for its quantification.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₈N₂O. Its chemical structure consists of a pyrazine (B50134) ring substituted with an acetyl group and a methyl group. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-(3-methylpyrazin-2-yl)ethanone |

| CAS Number | 23787-80-6 |

| FEMA Number | 3964 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 90 °C at 20 mmHg |

| Density | 1.114 g/mL at 25 °C |

| Refractive Index | n20/D 1.521 |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Sensory Properties and Flavor Contribution

The sensory impact of this compound is profound, characterized by a low odor threshold and a complex aroma profile. Its flavor is predominantly described as nutty, roasted, and cocoa-like, with nuances of popcorn, bread crust, and hazelnut.[1] This compound is a key contributor to the desirable flavor of a wide range of foods, enhancing their appeal and complexity.

| Sensory Attribute | Description |

| Odor | Roasted, nutty, popcorn, cocoa, bread crust, hazelnut |

| Taste | Nutty, roasted, with a savory and slightly bitter character |

| Aroma Threshold in Water | 0.02 ppb |

Natural Occurrence and Concentration in Food

This compound is naturally formed in a variety of foods during thermal processing, such as baking, roasting, and frying. It is a prominent component of the volatile fraction of coffee, cocoa products, baked goods, and roasted nuts. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors present.

| Food Product | Typical Concentration Range |

| Roasted Coffee Beans | Present, but specific quantitative data for this compound is limited. Total alkylpyrazines can range from 82.1 to 211.6 mg/kg. |

| Cocoa Powder | Present, with concentrations of related pyrazines like 2,3,5-trimethylpyrazine (B81540) and 2,3,5,6-tetramethylpyrazine (B1682967) increasing with roasting temperature and time. |

| Bread Crust (Whole Wheat) | ~16 µg/kg |

| Roasted Peanuts | 40 µg/kg |

| Soy Sauce Aroma Type Baijiu | Detected as a sub-threshold compound that contributes to the overall roasted aroma. |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. The key precursors for its synthesis are amino acids such as alanine (B10760859) and reducing sugars like glucose.

The formation process involves several key stages, including the Strecker degradation of amino acids to form α-aminoketones, which are crucial intermediates. These intermediates then undergo condensation and oxidation reactions to form the pyrazine ring.

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in complex food matrices is crucial for quality control and flavor research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.

Representative HS-SPME-GC-MS Protocol for Solid Food Matrices (e.g., Ground Coffee, Bread Crust)

1. Sample Preparation:

-

Homogenize the solid food sample to a fine powder. For high-fat samples like nuts, cryogenic grinding may be necessary to prevent oiling out.

-

Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

2. Internal Standard Spiking:

-

Prepare a stock solution of a suitable internal standard (e.g., this compound-d3) in a solvent like methanol.

-

Add a known volume of the internal standard solution to the sample in the vial to achieve a final concentration within the expected range of the analyte.

3. Headspace Extraction:

-

Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

Place the vial in an autosampler or heating block and equilibrate at 60-80°C for 15-30 minutes with agitation.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for 30-60 minutes at the same temperature.

4. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C for 2 minutes.

-

Ramp to 180°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

Quantifier ion for this compound: m/z 136 (M⁺)

-

Qualifier ions: m/z 121, 94

-

Quantifier ion for internal standard (e.g., this compound-d3): m/z 139 (M⁺)

-

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

5. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the food sample by using the calibration curve and the peak area ratio obtained from the sample analysis.

Conclusion

This compound is a cornerstone in the world of food flavor, imparting desirable roasted and nutty characteristics that are highly valued by consumers. Its formation through the Maillard reaction is a complex yet fundamental process in food science. A thorough understanding of its chemical properties, sensory impact, natural occurrence, and the factors influencing its formation is essential for optimizing food processing techniques and developing new flavor profiles. Furthermore, the application of robust analytical methods, such as HS-SPME-GC-MS, is critical for the accurate quantification of this potent aroma compound, enabling better quality control and innovation in the food and beverage industry. For professionals in drug development, an awareness of Maillard reaction products and their analytical methodologies can be relevant, as similar reactions can occur in biological systems and pharmaceutical formulations.

References

Biochemical Pathways for Pyrazine Formation in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the formation of pyrazines in nature. Pyrazines are a diverse class of nitrogen-containing heterocyclic aromatic compounds that play a significant role as flavor and aroma constituents in a wide variety of foods and beverages. Furthermore, they are of increasing interest to the pharmaceutical industry due to their wide range of biological activities. This document details the enzymatic and non-enzymatic routes of pyrazine (B50134) biosynthesis, presents quantitative data on their formation, provides detailed experimental protocols for their study, and includes visualizations of the key pathways and workflows.

Principal Formation Pathways of Pyrazines

The formation of pyrazines in nature is primarily attributed to two main routes: non-enzymatic chemical reactions, namely the Maillard reaction and the associated Strecker degradation, and specific enzymatic pathways found in various microorganisms.

Non-Enzymatic Formation: The Maillard Reaction and Strecker Degradation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2] This reaction is fundamental to the development of color and flavor in cooked foods.[1] The formation of pyrazines is a key outcome of the later stages of the Maillard reaction.

The initial step involves the condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to an N-glycosylamine.[1] Subsequent Amadori or Heyns rearrangement leads to the formation of ketosamines or aldosamines, respectively. These intermediates can then undergo further reactions, including dehydration and fragmentation, to produce highly reactive α-dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal.[1]

The Strecker degradation, which occurs in conjunction with the Maillard reaction, involves the interaction of α-dicarbonyl compounds with amino acids, leading to the formation of Strecker aldehydes and α-aminoketones.[2] It is the condensation of two α-aminoketone molecules that is the critical step in the formation of the pyrazine ring.[1] The subsequent oxidation of the resulting dihydropyrazine (B8608421) yields the stable aromatic pyrazine.[3]

The specific amino acid precursor significantly influences the type of pyrazine formed. For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, and trimethylpyrazine, while L-serine can lead to the formation of pyrazine, methylpyrazine, and ethylpyrazine.[4][5]

Enzymatic Formation in Microorganisms

Several microorganisms, particularly bacteria of the genera Bacillus and Pseudomonas, are capable of biosynthesizing pyrazines through specific enzymatic pathways.[4][6] These pathways offer an alternative to the high-temperature requirements of the Maillard reaction.

Bacillus subtilis is a well-studied bacterium known for its ability to produce various alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP).[7][8] The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH).[7][9]

The biosynthesis of 2,5-DMP begins with the oxidation of L-threonine by TDH to form the unstable intermediate L-2-amino-acetoacetate.[7][10] This intermediate then spontaneously decarboxylates to yield aminoacetone.[7][10] Two molecules of aminoacetone subsequently condense to form a dihydropyrazine intermediate, which is then oxidized to produce the stable 2,5-dimethylpyrazine.[7] The final condensation and oxidation steps are believed to be non-enzymatic.[10] A competing enzyme, 2-amino-3-ketobutyrate coenzyme A ligase (KBL), can cleave L-2-amino-acetoacetate, thus reducing the yield of 2,5-DMP.[4][7] Inactivation of the KBL gene has been shown to improve 2,5-DMP production.[7]

A novel enzymatic pathway for pyrazine synthesis has been identified in Pseudomonas fluorescens involving a cluster of genes designated as pap (pyrazine-associated production).[11][12] This pathway is responsible for the synthesis of monocyclic pyrazines from α-amino acids.[11]

In this pathway, the enzyme PapD, a novel amino acid C-acetyltransferase, decarboxylates and transfers an acetyl residue to an α-amino acid, such as 4-aminophenylalanine (4APhe), to generate an α-aminoketone.[11][12] This α-aminoketone then spontaneously dehydrates and condenses to form a dihydropyrazine derivative.[11] Finally, the enzyme PapF, a novel oxidase, oxidizes the dihydropyrazine to yield the final pyrazine product.[11][12]

Quantitative Data on Pyrazine Formation

The yield and type of pyrazines formed are dependent on the precursor molecules, the specific microbial strain, and the reaction or fermentation conditions.

Table 1: Pyrazine Yields from Maillard Reaction Model Systems

| Amino Acid Precursor | Total Pyrazine Yield (µg/g) | Major Pyrazines Formed | Reference |

| Lysine | High | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [6] |

| Arginine-Lysine (Dipeptide) | 13.12 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [6][13] |

| Histidine-Lysine (Dipeptide) | 5.54 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [6][13] |

| Lysine-Histidine (Dipeptide) | Higher than Lys-Arg | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [6][13] |

| Serine | Not specified | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine | [5][6] |

| Threonine | Not specified | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | [5][6] |

Table 2: Pyrazine Production by Bacillus subtilis Strains

| Strain | Precursor(s) | Pyrazine | Concentration | Reference |

| B. subtilis IFO 3013 | Soybeans + 75 g/kg Threonine | 2,5-Dimethylpyrazine | 0.85 g/kg | [3] |

| B. subtilis IFO 3013 | Soybeans + 90 g/kg Acetoin | Tetramethylpyrazine | 2.5 g/kg | [3] |

| B. subtilis BcP4 | Natto | 2-Methylpyrazine | 690 µg/L | [1][14] |

| 2,3-Dimethylpyrazine | 680 µg/L | [1][14] | ||

| 2,6-Dimethylpyrazine | 1891 µg/L | [1][14] | ||

| B. subtilis BcP21 | Natto | 2,5-Dimethylpyrazine | 4.5 mg/L | [1][14] |

| 2,3,5-Trimethylpyrazine | 52.6 mg/L | [1][14] | ||

| 2,3,5,6-Tetramethylpyrazine | 501.1 mg/L | [1][14] | ||

| B. amyloliquefaciens LC-6 | Wheat medium | 2,3,5-Trimethylpyrazine | 0.446 mg/g | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of pyrazine formation.

Maillard Reaction Model System

This protocol describes a typical model system to study the formation of pyrazines from the reaction between an amino acid and a reducing sugar.[6]

Materials:

-

Amino acid (e.g., L-lysine, L-threonine)

-

Reducing sugar (e.g., D-glucose)

-

Distilled water

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Sealed reaction vials

-

Heating apparatus (e.g., oven, heating block)

-

Internal standard for quantitative analysis (e.g., 2-methyl-3-ethylpyrazine)

Procedure:

-

Prepare a solution of the amino acid and reducing sugar in distilled water in a sealed reaction vial. A typical molar ratio is 1:1.

-

Adjust the pH of the solution to a desired level (e.g., pH 8.0) using NaOH.[6]

-

Seal the reaction vial tightly.

-

Heat the vial at a specific temperature for a set duration (e.g., 140°C for 90 minutes).[6]

-

After heating, allow the vial to cool to room temperature.

-

Add a known amount of an internal standard for quantitative analysis.

-

The sample is now ready for extraction and analysis by GC-MS.

L-threonine-3-dehydrogenase (TDH) Activity Assay

This assay is based on the spectrophotometric measurement of NADH formation at 340 nm.[16][17]

Materials:

-

Purified or crude TDH enzyme extract

-

Tris-HCl buffer (50 mM, pH 10.0)[17]

-

L-threonine solution (10 mM)[17]

-

NAD+ solution (2 mM)[17]

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 10.0), 10 mM L-threonine, and 2 mM NAD+.[17]

-

Warm the mixture to 37°C for 10 minutes.[17]

-

Initiate the reaction by adding the TDH enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of NADH formation is proportional to the TDH activity. One unit of TDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[17]

Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.[6][18][19]

Instrumentation:

-

GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or HP-5MS)[6][20]

-

Heated agitator for SPME

Procedure:

-

Place the sample (e.g., from a Maillard reaction model system or microbial culture supernatant) into a sealed vial.

-

Equilibrate the sealed vial at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) in a heated agitator.[6][18]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 50 minutes) at the same temperature.[18]

-

Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

-

Separate the volatile compounds on the GC column using an appropriate temperature program. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.[20]

-

Detect and identify the pyrazines using the mass spectrometer, typically in scan mode over a mass range of 35-350 m/z.[20]

-

Quantify the pyrazines by comparing their peak areas to that of a known concentration of an internal standard.

Conclusion

The formation of pyrazines in nature is a multifaceted process involving both well-established non-enzymatic chemical reactions and recently elucidated enzymatic pathways in microorganisms. Understanding these pathways is crucial for controlling and optimizing the flavor profiles of food products and for the biotechnological production of these valuable compounds for the food and pharmaceutical industries. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields, enabling further investigation and application of pyrazine chemistry and biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Maillard reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Enzymatic Cascade in Pseudomonas that Produces Pyrazine from α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

2-Acetyl-3-methylpyrazine CAS number and synonyms

Technical Data Sheet: 2-Acetyl-3-methylpyrazine

Chemical Identification

This document provides a comprehensive technical overview of this compound, a key heterocyclic aromatic compound utilized extensively in the flavor, fragrance, and pharmaceutical industries.

Primary Chemical Name: this compound[1]

CAS Number: 23787-80-6[2][3][4]

Molecular Formula: C₇H₈N₂O[4]

Molecular Weight: 136.15 g/mol [1][4]

Chemical Structure:

-

IUPAC Name: 1-(3-methylpyrazin-2-yl)ethanone[1]

-

SMILES: CC1=NC=CN=C1C(=O)C[1]

-

InChI Key: QUNOTZOHYZZWKQ-UHFFFAOYSA-N[4]

Chemical Identifiers and Synonyms

The compound is known by several synonyms across various chemical databases and commercial suppliers. A structured summary is provided below for clear identification and cross-referencing.

| Identifier Type | Value |

| CAS Number | 23787-80-6 |

| EC Number | 245-889-8[3][4] |

| FEMA Number | 3964[3] |

| Flavis No. | 14.082[3] |

| Primary Synonym | 1-(3-methylpyrazin-2-yl)ethanone[1][4] |

| Other Synonyms | 1-(3-methylpyrazin-2-yl)ethan-1-one[1] |

| Ethanone, 1-(3-methylpyrazinyl)-[1] | |

| 2-Methyl-3-acetylpyrazine[1] | |

| 3-Acetyl-2-methylpyrazine[1] | |

| Pyrazine, 2-acetyl-3-methyl-[1][4] |

Physicochemical Properties

Appearance: Clear, pale yellow to light brown liquid.[2][4]

Odor Profile: Characterized by a strong roasted, nutty, cocoa, and baked potato aroma.[2][3][4] It is a crucial component for creating hazelnut and filbert nut flavors.[3]

Solubility: Soluble in water, organic solvents, and oils.[1][4]

Boiling Point: 90 °C at 20 mmHg.[3][4]

Density: Approximately 1.114 g/mL at 25 °C.[3][4]

Applications in Industry

This compound is a versatile compound with significant applications:

-

Flavor Industry: It is widely used to impart or enhance roasted, nutty, and cocoa-like notes in a variety of products, including baked goods, snacks, chocolates, and beverages.[2][5]

-

Fragrance Industry: In perfumery, it contributes warm, roasted, and slightly sweet notes, often incorporated into masculine and gourmand fragrances to add depth.[2]

-

Pharmaceutical and Cosmetic Uses: Its aromatic properties are used to mask unpleasant odors in topical formulations.[2] It also serves as a chemical intermediate in organic synthesis.[2]

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name and its key identifiers and synonyms.

Caption: Relationship between this compound and its identifiers.

Experimental Protocols

This document serves as a technical data summary for the identification and properties of this compound. As such, it reports established data and does not contain experimental protocols. For methodologies related to its synthesis or analytical determination, researchers should consult peer-reviewed scientific literature and established chemical databases.

References

- 1. This compound | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (23787-80-6) | Trusted Bulk Distri [chemicalbull.com]

- 3. This compound | 23787-80-6 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Food Flavor Chemicals [pipzine-chem.com]

The Pyrazine Story: A Technical Guide to their Discovery and Enduring Impact on Food Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are cornerstones of flavor chemistry, lending their characteristic nutty, roasted, and toasted aromas to a vast array of thermally processed and fermented foods. Their discovery and subsequent study have been pivotal in understanding the complex chemical transformations that occur during cooking and food production. This in-depth technical guide explores the history of pyrazine (B50134) discovery in food science, from their initial identification to their established role as key flavor compounds. It provides a comprehensive overview of their formation pathways, quantitative occurrence in various food matrices, and detailed experimental methodologies for their analysis. This guide is intended to be a valuable resource for professionals in food science, flavor chemistry, and related fields, providing the foundational knowledge and practical protocols necessary for the study and application of these impactful molecules.

A Historical Perspective: The Unveiling of a Flavor Powerhouse

The story of pyrazines in food science is intrinsically linked to the study of the Maillard reaction, the non-enzymatic browning process that is fundamental to the development of flavor and color in cooked foods. While the Maillard reaction was first described by Louis-Camille Maillard in 1912, the specific compounds responsible for the characteristic "roasty" aromas remained elusive for several decades.

Early research in the mid-20th century began to shed light on the volatile compounds generated during heating of foods. It was in the 1960s that significant breakthroughs were made in identifying the chemical constituents of roasted and toasted food aromas. The advent of gas chromatography-mass spectrometry (GC-MS) was a game-changer, enabling the separation and identification of trace volatile compounds in complex food matrices.

Key milestones in the discovery and understanding of pyrazines include:

-

1960s: The first definitive identifications of alkylpyrazines in roasted foods such as peanuts and coffee were reported. Researchers like Mason, Johnson, and others were pioneers in this field, linking these newly discovered compounds to the desirable roasted aromas.

-

1970s: A plethora of studies followed, identifying a wide range of pyrazine derivatives in various foods, including cocoa, bread, and meat. The fundamental connection between amino acids and reducing sugars as precursors in the Maillard reaction leading to pyrazine formation was firmly established.

-

1980s-Present: Research has focused on elucidating the intricate mechanisms of pyrazine formation, quantifying their presence in different foods, determining their sensory thresholds, and understanding their contribution to the overall flavor profile. The development of advanced analytical techniques, such as headspace solid-phase microextraction (HS-SPME) and gas chromatography-olfactometry (GC-O), has allowed for increasingly sensitive and precise analysis.

The Genesis of Roasted Aromas: Pyrazine Formation Pathways

The majority of pyrazines found in food are formed through thermal processes, primarily the Maillard reaction and the associated Strecker degradation. However, microbial pathways also contribute to their presence in certain fermented products.

The Maillard Reaction and Strecker Degradation

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid. The subsequent series of rearrangements, dehydrations, and cyclizations leads to the formation of a diverse array of flavor and color compounds, including pyrazines.

The Strecker degradation is a crucial component of the Maillard reaction, involving the interaction of an α-dicarbonyl compound (formed during the Maillard reaction) with an amino acid. This reaction produces an aldehyde with one less carbon atom than the original amino acid (a Strecker aldehyde) and an α-aminoketone. The self-condensation of two α-aminoketone molecules, followed by oxidation, is a primary route to the formation of alkylpyrazines.

// Define node colors precursor [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; reaction_step [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="rounded,filled"]; product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Nodes reducing_sugar [label="Reducing Sugar", class="precursor"]; amino_acid [label="Amino Acid", class="precursor"]; schiff_base [label="Schiff Base", class="intermediate"]; amadori_product [label="Amadori/Heyns Product", class="intermediate"]; dicarbonyl [label="α-Dicarbonyls\n(e.g., Glyoxal, Methylglyoxal)", class="intermediate"]; strecker_aldehyde [label="Strecker Aldehyde", class="product"]; aminoketone [label="α-Aminoketone", class="intermediate"]; dihydropyrazine (B8608421) [label="Dihydropyrazine", class="intermediate"]; pyrazine [label="Alkylpyrazine", class="product"];

// Edges reducing_sugar -> reaction_step1 [arrowhead=none]; amino_acid -> reaction_step1 [arrowhead=none]; reaction_step1 [label="Condensation", class="reaction_step"]; reaction_step1 -> schiff_base; schiff_base -> reaction_step2; reaction_step2 [label="Amadori/Heyns\nRearrangement", class="reaction_step"]; reaction_step2 -> amadori_product; amadori_product -> reaction_step3; reaction_step3 [label="Degradation", class="reaction_step"]; reaction_step3 -> dicarbonyl; dicarbonyl -> reaction_step4 [arrowhead=none]; amino_acid2 [label="Amino Acid", class="precursor"]; amino_acid2 -> reaction_step4 [arrowhead=none]; reaction_step4 [label="Strecker Degradation", class="reaction_step"]; reaction_step4 -> strecker_aldehyde; reaction_step4 -> aminoketone; aminoketone -> reaction_step5 [arrowhead=none]; aminoketone2 [label="α-Aminoketone", class="intermediate"]; aminoketone2 -> reaction_step5 [arrowhead=none]; reaction_step5 [label="Self-Condensation", class="reaction_step"]; reaction_step5 -> dihydropyrazine; dihydropyrazine -> reaction_step6; reaction_step6 [label="Oxidation", class="reaction_step"]; reaction_step6 -> pyrazine; } .enddot Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Microbial Formation

Certain microorganisms are also capable of producing pyrazines, contributing to the characteristic flavors of some fermented foods. For example, strains of Bacillus subtilis are known to produce tetramethylpyrazine, a key flavor component of natto (fermented soybeans). Other bacteria, such as Corynebacterium glutamicum, have also been shown to synthesize pyrazines. The microbial pathways often involve the condensation of amino acids or their derivatives.

Quantitative Occurrence of Pyrazines in Foods

The concentration of pyrazines in food can vary significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and precursor availability. The following tables summarize the typical concentration ranges of some key pyrazines in commonly consumed foods.

Table 1: Concentration of Key Pyrazines in Roasted Coffee Beans (µg/kg)

| Pyrazine Compound | Arabica | Robusta | Predominant Aroma |

| 2-Methylpyrazine | 1,000 - 5,000 | 3,000 - 10,000+ | Nutty, roasted |

| 2,5-Dimethylpyrazine | 500 - 2,500 | 1,500 - 7,000 | Nutty, coffee-like |

| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 | Nutty, roasted |

| Ethylpyrazine | 50 - 300 | 150 - 800 | Nutty, earthy |

| 2-Ethyl-5-methylpyrazine | 100 - 500 | 300 - 1,500 | Nutty, roasted |

| 2,3,5-Trimethylpyrazine | 200 - 1,000 | 600 - 3,000 | Nutty, cocoa-like |

Table 2: Concentration of Key Pyrazines in Cocoa and Roasted Peanuts (µg/kg)

| Pyrazine Compound | Roasted Cocoa Beans | Roasted Peanuts | Predominant Aroma |

| Tetramethylpyrazine | 5,000 - 20,000 | 1,000 - 5,000 | Earthy, cocoa |

| 2,3,5-Trimethylpyrazine | 2,000 - 10,000 | 500 - 3,000 | Nutty, cocoa-like |

| 2,5-Dimethylpyrazine | 500 - 3,000 | 2,000 - 10,000 | Nutty, coffee-like |

| 2-Ethyl-3,5-dimethylpyrazine | 100 - 1,000 | 500 - 2,000 | Nutty, roasted |

Table 3: Sensory Thresholds of Selected Alkylpyrazines in Water (µg/L)

| Pyrazine Compound | Odor Threshold | Taste Threshold |

| 2-Methylpyrazine | 35 | 1,200 |

| 2,5-Dimethylpyrazine | 30 | 1,000 |

| 2,6-Dimethylpyrazine | 70 | 1,500 |

| 2-Ethylpyrazine | 1 | 200 |

| 2-Ethyl-3,5-dimethylpyrazine | 0.1 | 50 |

| 2-Methoxy-3-isopropylpyrazine | 0.002 | 0.04 |

Experimental Protocols for Pyrazine Analysis

The analysis of pyrazines in food matrices requires sensitive and selective analytical techniques due to their often low concentrations and the complexity of the food matrix. The following sections detail common experimental protocols for the extraction and analysis of these compounds.

Headspace Solid-Phase Microextraction (HS-SPME) for Coffee Beans

Objective: To extract and concentrate volatile pyrazines from roasted coffee beans for subsequent GC-MS analysis.

Materials:

-

Roasted coffee beans

-

Grinder (cryogenic if possible)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Grind a representative sample of roasted coffee beans to a fine, uniform powder.

-

Vial Loading: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

-

Internal Standard Addition (Optional but Recommended): Add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

-

Equilibration: Seal the vial and place it in a heater/stirrer or water bath set to 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for 30 minutes at 60°C.

-

Desorption and GC-MS Analysis: Immediately after extraction, withdraw the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS for thermal desorption of the analytes onto the analytical column.